Biochemical Potency: Shp2-IN-9 vs. Class Benchmarks
Shp2-IN-9 inhibits SHP2 with an IC50 of 1.174 μM . For context, SHP099, TNO155, RMC-4550, and JAB-3068—well-characterized SHP2 inhibitors—exhibit IC50 values ranging from 0.011 μM to 0.071 μM in comparable biochemical assays . Shp2-IN-9's potency is approximately 15- to 100-fold lower than these clinical-stage SHP2 inhibitors. However, no direct head-to-head comparison data exist for Shp2-IN-9 against any of these compounds.
| Evidence Dimension | Biochemical IC50 (SHP2 enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.174 μM |
| Comparator Or Baseline | Class-level baseline: SHP099, TNO155, RMC-4550, JAB-3068 (IC50 range: 0.011-0.071 μM) |
| Quantified Difference | Shp2-IN-9 is 15- to 100-fold less potent than class benchmarks (cross-study comparison, not direct) |
| Conditions | Biochemical enzymatic assay; exact conditions not specified in available datasheets |
Why This Matters
While Shp2-IN-9's biochemical potency is modest relative to leading SHP2 inhibitors, this may be acceptable for certain research applications where BBB penetration is the primary requirement.
